
1-Butanol, 4-cyclohexylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylidene-1-butanol: is an organic compound with the molecular formula C10H18O . It is a type of alcohol where the hydroxyl group (-OH) is attached to a butanol chain, which is further connected to a cyclohexylidene group. This compound is known for its unique structure, which combines the properties of both cyclohexane and butanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylidene-1-butanol typically involves the following steps:
Formation of Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate through the reaction of cyclohexanone with a suitable reagent.
Addition of Butanol Chain: The cyclohexylidene intermediate is then reacted with a butanol derivative under controlled conditions to form 4-Cyclohexylidene-1-butanol.
Industrial Production Methods: Industrial production of 4-Cyclohexylidene-1-butanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexylidene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene butanone or cyclohexylidene butanal.
Reduction: Formation of cyclohexylidene butane.
Substitution: Formation of cyclohexylidene butyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Cyclohexylidene-1-butanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylidene-1-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The cyclohexylidene group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparación Con Compuestos Similares
Cyclohexanol: Similar structure but lacks the butanol chain.
1-Butanol: Similar structure but lacks the cyclohexylidene group.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 4-Cyclohexylidene-1-butanol is unique due to its combination of cyclohexylidene and butanol structures, providing distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds.
Propiedades
Número CAS |
4441-58-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-cyclohexylidenebutan-1-ol |
InChI |
InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h8,11H,1-7,9H2 |
Clave InChI |
IGVJWGCJYWLRAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CCCCO)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)
![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
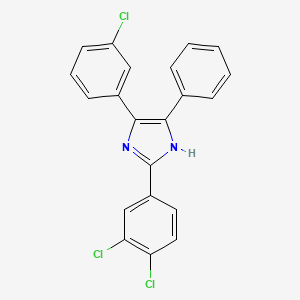
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
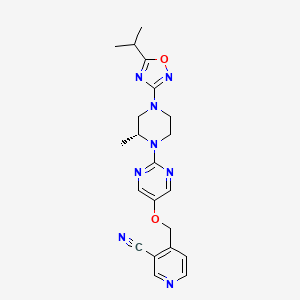
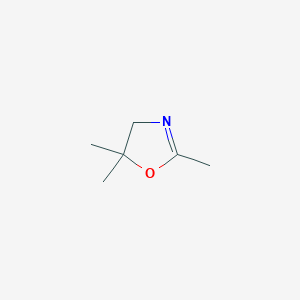
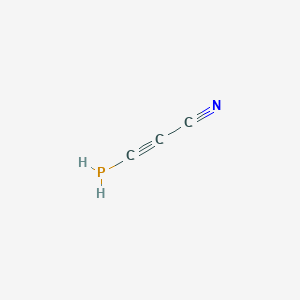
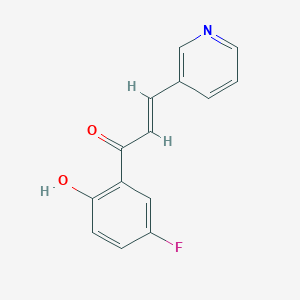
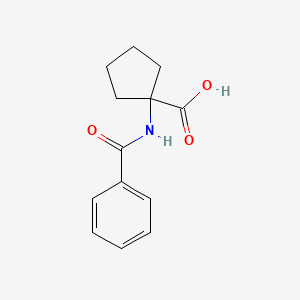
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
